molecular formula C7H6BrFO2 B14116202 2-Bromo-5-fluoro-3-methoxy-phenol

2-Bromo-5-fluoro-3-methoxy-phenol

Cat. No.: B14116202
M. Wt: 221.02 g/mol
InChI Key: NYMLUUSOLNXNOE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methoxy-phenol is an aromatic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-methoxy-phenol typically involves multiple steps:

    Starting Material: The synthesis begins with o-methoxyphenol.

    Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.

    Bromination: Bromination is carried out using bromine under the catalysis of iron powder.

    Deacetylation: The final step involves deacetylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methoxy-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Bromo-5-fluoro-3-methoxy-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-methoxy-phenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-3-methoxy-phenol is unique due to the specific arrangement of its substituents, which can confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methoxyphenol

InChI

InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3,10H,1H3

InChI Key

NYMLUUSOLNXNOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)O)F

Origin of Product

United States

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